4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one
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Overview
Description
4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzylidene group and an oxazol-5(4H)-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzylidene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dichlorobenzylidene)-2-phenyl-4-quinolinecarbohydrazide
- N’-(3,4-Dichlorobenzylidene)-3-(3,4-dimethoxy-phenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 4-(3,4-Dichlorobenzylidene)-2-phenyloxazol-5(4H)-one stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific disciplines .
Properties
Molecular Formula |
C16H9Cl2NO2 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dichlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-7-6-10(8-13(12)18)9-14-16(20)21-15(19-14)11-4-2-1-3-5-11/h1-9H/b14-9+ |
InChI Key |
MYUAUDNSRVTJCU-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)Cl)Cl)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O2 |
Origin of Product |
United States |
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